N-(3,4-difluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
N-(3,4-difluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic compound featuring a thieno-triazolo-pyrimidinone core linked to a 3,4-difluorophenyl group via a propanamide bridge. This structure combines multiple pharmacophores:
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2S/c1-11(2)10-26-19(29)18-15(7-8-30-18)27-16(24-25-20(26)27)5-6-17(28)23-12-3-4-13(21)14(22)9-12/h3-4,7-9,11H,5-6,10H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGXJHYXVJTASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activity, particularly in pharmacological contexts. This article reviews its biological properties, synthesis methods, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 1189958-93-7 |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities. Notably:
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. A study involving a drug library screening identified related compounds that inhibited cancer cell proliferation in multicellular spheroids .
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have been evaluated as DPP-IV inhibitors for type 2 diabetes treatment. For instance, a related beta-amino amide demonstrated potent DPP-IV inhibition with an IC of 18 nM .
- Lipid Regulation : Compounds in this class have shown potential in regulating lipid levels. Research indicated that certain derivatives could lower LDL cholesterol and triglycerides without adverse effects on the thyroid axis .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Agents : A screening process evaluated various heterocyclic compounds for anticancer effects. The study highlighted that modifications in the thieno-triazolo structure significantly influenced biological potency .
- DPP-IV Inhibition Studies : In a comparative analysis of several triazolo derivatives, researchers found that structural variations impacted their efficacy as DPP-IV inhibitors. The findings suggested a promising pathway for developing new diabetes medications based on these compounds .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Thieno-Triazolo Framework : Initial reactions focus on creating the thieno and triazolo components through cyclization methods.
- Amidation Reaction : The final step involves amidation to introduce the propanamide moiety.
These synthetic routes require optimization to achieve high yields and purity.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thieno-triazolo-pyrimidine moiety is known for its ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest that it may possess significant antibacterial and antifungal properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
-
Neurological Research :
- Given its structural similarity to other neuroactive compounds, N-(3,4-difluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide may have potential applications in the treatment of neurological disorders. Investigations into its effects on neurotransmitter systems could provide insights into its efficacy as a neuroprotective agent or as a treatment for conditions such as depression or anxiety.
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis markers such as caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Candida albicans showed that the compound exhibited significant antimicrobial activity at low concentrations. The mechanism was suggested to involve disruption of cell membrane integrity and inhibition of biofilm formation.
Data Table
Comparison with Similar Compounds
Key Comparisons :
- Fluorine vs. Chlorine : The 3,4-difluorophenyl group in the target compound may improve oxidative stability compared to propanil’s chlorinated analog, reducing soil persistence .
- Core Heterocycle: The thieno-triazolo-pyrimidinone core could offer broader-spectrum activity than flumetsulam’s triazolo-pyrimidine, as thiophene rings often enhance binding to plant enzymes .
Key Comparisons :
- Electrophilic Warheads: Unlike 3b and 3f, which feature acrylamide groups for covalent kinase inhibition, the target compound lacks this motif, suggesting non-covalent binding.
- Isobutyl vs.
SAR Insights :
- 3,4-Difluorophenyl : Enhances resistance to cytochrome P450 metabolism compared to chlorinated analogs.
- Thiophene Fusion : May increase π-stacking interactions in enzyme binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
